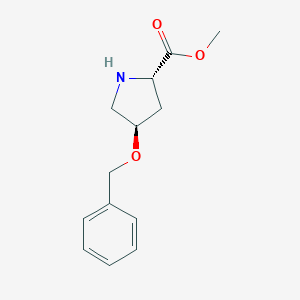

トランスメチルO-ベンジル-L-4-ヒドロキシプロリン

説明

Trans Methyl O-benzyl-L-4-hydroxyproline is a derivative of trans-4-hydroxyproline, an imino acid and a primary constituent of collagen. This compound is used extensively in various fields, including biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals .

科学的研究の応用

Trans Methyl O-benzyl-L-4-hydroxyproline has extensive applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in collagen synthesis and its impact on cellular processes.

Medicine: Utilized in the development of pharmaceuticals, including antibiotics and enzyme inhibitors.

Industry: Employed in the production of cosmetics and nutritional supplements

作用機序

Biochemical Pathways

Trans Methyl O-benzyl-L-4-hydroxyproline plays a role in the synthesis of antibiotic drugs . It is involved in the rearrangement of central carbon metabolism in Escherichia coli, enhancing the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the non-oxidative glycolysis (NOG) pathway redirects glucose towards acetyl-CoA, enhancing the carbon flux of the TCA cycle .

生化学分析

Biochemical Properties

Trans Methyl O-benzyl-L-4-hydroxyproline plays a significant role in biochemical reactions. It is involved in the synthesis of trans-4-hydroxyproline (T-4-HYP), a promising intermediate in the synthesis of antibiotic drugs . The metabolic flux of α-ketoglutarate in the TCA cycle was enhanced by key point modifications, and the heterologous phosphoenolketolase (NOG) pathway was introduced to redirect the carbon flux from glucose to acetyl-CoA, which enhanced the carbon flux of the TCA cycle .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Trans Methyl O-benzyl-L-4-hydroxyproline involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .

Metabolic Pathways

Trans Methyl O-benzyl-L-4-hydroxyproline is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline typically involves the protection of the hydroxyl group of trans-4-hydroxyproline followed by methylation and benzylation. The reaction conditions often include the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and subsequent methylation using methyl iodide in the presence of a base like sodium hydride. Benzylation is achieved using benzyl bromide under basic conditions .

Industrial Production Methods

Industrial production of Trans Methyl O-benzyl-L-4-hydroxyproline involves microbial fermentation processes. A basic strain, such as HYP-1, is developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline. The biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the tricarboxylic acid cycle. The fermentation process is optimized using a continuous feeding method to control dissolved oxygen concentrations and supplement reduced iron for hydroxylation .

化学反応の分析

Types of Reactions

Trans Methyl O-benzyl-L-4-hydroxyproline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ketone can be reduced back to the hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Trans-4-hydroxy-L-proline: A precursor in the synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline.

Boc-Hyp-OH: A protected form of trans-4-hydroxyproline used in peptide synthesis

Uniqueness

Trans Methyl O-benzyl-L-4-hydroxyproline is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its benzyl and methyl groups provide additional stability and reactivity compared to other derivatives .

特性

IUPAC Name |

methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYGFMCYASWNS-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428634 | |

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113490-76-9 | |

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)